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Benzoin oxime

Cat. No.: B7776072
CAS No.: 7110-50-1
M. Wt: 227.26 g/mol
InChI Key: WAKHLWOJMHVUJC-SQFISAMPSA-N
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Description

Significance of Alpha-Benzoin Oxime as a Ketoxime Derivative

Alpha-benzoin oxime (α-benzoin oxime), also known as Cupron, is a ketoxime derivative distinguished by its specific structural and chemical properties. scbt.com Oximes are a class of compounds characterized by the general formula R'R''C=N-OH, formed from the condensation of hydroxylamines with aldehydes or ketones. chemicalland21.com As a ketoxime, α-benzoin oxime possesses two organic groups attached to the carbon of the C=N bond, which contributes to its unique reactivity. chemicalland21.com

The synthesis of α-benzoin oxime is commonly achieved through the condensation reaction of benzoin (B196080) with hydroxylamine (B1172632) hydrochloride. This reaction is often performed in an ethanol-water mixture under reflux conditions, sometimes in the presence of a base like sodium acetate (B1210297) or a carbonate powder. google.com The product can then be purified via recrystallization. google.com Research has also explored greener synthesis methods, such as using a dicationic imidazolium (B1220033) salt as a catalyst with benzaldehyde (B42025) as the starting material to produce the α-benzoin intermediate. sioc-journal.cn

The chemical reactivity of α-benzoin oxime includes oxidation to form benzil (B1666583) oxime and reduction to yield benzoin. It also participates in substitution reactions involving the oxime group. The compound exists as cis-trans isomers (E/Z isomers), and research has shown that reaction temperature can selectively control the formation of these isomers, which can be separated by column chromatography. sioc-journal.cngoogle.com The trans-isomer is noted as the effective constituent in certain applications, such as chelation. google.com

Table 1: Physicochemical Properties of α-Benzoin Oxime

Property Value Reference
IUPAC Name (1E)-1,2-diphenyl-2-(hydroxyimino)ethan-1-ol
Alternate Names Cupron, Benzoin anti-Oxime scbt.com
CAS Number 441-38-3 scbt.com
Molecular Formula C₁₄H₁₃NO₂ scbt.comnih.gov
Molecular Weight 227.26 g/mol scbt.comnih.gov
Melting Point 153–155 °C
Appearance White crystalline solid chemicalland21.com

Interdisciplinary Research Landscape of Benzoin Oxime Chemistry

The unique structure of this compound, particularly its ability to act as a chelating ligand, has established its importance across multiple scientific disciplines. nih.gov Its oxime and hydroxyl groups can form stable coordination complexes with various metal ions, a property that is central to its wide-ranging applications.

In analytical chemistry , α-benzoin oxime is a well-established reagent for the gravimetric and spectrophotometric determination of various metal ions. isca.me It is particularly effective for the detection and quantification of copper, molybdenum, and tungsten. scbt.comgoogle.comacs.orgmsu.edunist.gov The compound forms a stable, orange-colored complex with nickel(II) in an ammoniacal solution, allowing for its spectrophotometric determination with high accuracy. isca.me The complex with nickel has a 1:2 metal-to-ligand ratio. isca.me Similarly, it is used to precipitate copper from ammoniacal solutions for quantitative analysis. nist.gov Its ability to form insoluble complexes makes it a valuable tool for separating and preconcentrating trace metals from environmental samples. science.gov

In the field of materials science and coordination chemistry , α-benzoin oxime serves as a versatile ligand for synthesizing polynuclear metal clusters. rsc.org Its dual functionality, possessing both alkoxide and oximate groups, allows it to bridge multiple metal centers, facilitating the formation of high-nuclearity structures. rsc.org A notable achievement in this area is the synthesis of decanuclear copper(II) complexes with a "wheel" topology, which were the first 3d-metal complexes structurally characterized with the α-benzoin oxime ligand. rsc.org These molecular clusters are of significant interest for their unique structural aesthetics and magnetic properties. rsc.org

In organic synthesis , α-benzoin oxime has proven valuable as more than just a synthetic target. It functions as a promoting ligand in catalysis. nih.gov For instance, it has been successfully employed to improve copper-catalyzed C-N coupling reactions. nih.gov This system effectively catalyzes the coupling of (hetero)aryl halides with a variety of N-nucleophiles, including azoles and amino acids, providing an efficient route to common scaffolds found in pharmaceuticals. nih.gov Furthermore, it is a basic raw material for synthesizing other organic compounds, such as 1,2-phenylbenzene-2-hydroxyl-ethamine and its derivatives. google.com

Table 2: Mentioned Compounds

Compound Name
(E)-Benzaldehyde Oxime
1,2-phenylbenzene-2-hydroxyl-ethamine
4-Methylpentan-2-one Oxime
2-Pyridinecarbaldehyde Oxime
Alpha-benzoin oxime (Cupron)
Benzil oxime
Benzoin
Benzophenone (B1666685) Oxime
Carbonate
Copper
Hydroxylamine
Hydroxylamine hydrochloride
Molybdenum
Nickel
Sodium acetate
Tungsten

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B7776072 Benzoin oxime CAS No. 7110-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-hydroxyimino-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WAKHLWOJMHVUJC-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N\O)/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201269304
Record name (1Z)-2-Hydroxy-1,2-diphenylethanone oxime
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Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Benzoin oxime
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CAS No.

7110-50-1, 441-38-3
Record name (1Z)-2-Hydroxy-1,2-diphenylethanone oxime
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Record name Benzoin oxime, (Z)-
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Record name Ethanone, 2-hydroxy-1,2-diphenyl-, oxime
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Record name Benzoinoxime
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Record name BENZOIN OXIME, (Z)-
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Synthetic Methodologies and Derivatization Strategies for Benzoin Oxime

Established Synthetic Routes for Alpha-Benzoin Oxime

The primary and most conventional method for synthesizing α-benzoin oxime involves the direct reaction of benzoin (B196080) with a hydroxylamine (B1172632) salt. This approach has been a mainstay in organic synthesis due to its reliability and straightforward procedure.

Conventional Reaction of Benzoin with Hydroxylamine Hydrochloride

The traditional synthesis of α-benzoin oxime is achieved through the condensation reaction of benzoin with hydroxylamine hydrochloride. In this process, the ketone functional group of benzoin reacts with hydroxylamine to form an oxime. The reaction is typically carried out in a solvent, often an alcohol like ethanol (B145695) or isopropanol, to facilitate the dissolution of the reactants. sciencemadness.org A base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), is commonly added to neutralize the hydrochloride salt and liberate the free hydroxylamine base, which then reacts with benzoin. sciencemadness.org

A typical procedure involves dissolving benzoin in an alcoholic solvent and then adding a solution of hydroxylamine hydrochloride that has been neutralized with a base. sciencemadness.orggoogle.com The mixture is often heated under reflux to drive the reaction to completion. Upon cooling, the product, α-benzoin oxime, precipitates from the solution and can be collected by filtration. sciencemadness.org

Influence of Reaction Conditions on Synthetic Yields

The yield of α-benzoin oxime is significantly influenced by several reaction parameters. Optimizing these conditions is crucial for achieving high efficiency in the synthesis.

Temperature: The reaction is often conducted at elevated temperatures, with some methods employing reflux conditions to increase the reaction rate. However, other procedures are carried out at room temperature (5 to 40 °C) for extended periods (5 to 10 hours), which can also lead to high yields of the crude product. google.com

Solvent: Polar aprotic solvents like ethanol or methanol (B129727) are preferred as they effectively dissolve the reactants and intermediates, which can help reduce side reactions. google.com The amount of alcohol used is typically the minimum required to dissolve the hydroxylamine hydrochloride. google.com

Catalyst/Base: The choice of base can impact the reaction. While strong bases like sodium hydroxide are used, weaker bases like sodium carbonate, sodium bicarbonate, or ammonium (B1175870) bicarbonate are also effective. google.com The reaction system is often a solid-liquid two-phase system. google.com

Purification: The purity and final yield are highly dependent on the purification method. A crude product with a yield of 95-99% can be obtained initially. google.com However, recrystallization from solvents like benzene (B151609) or ethanol/water mixtures is necessary to obtain the pure α-benzoin oxime, which typically results in a final yield of around 71-75%. google.com

The following table summarizes the impact of various conditions on the synthesis of α-benzoin oxime:

Interactive Data Table: Influence of Reaction Conditions on Benzoin Oxime Synthesis
Parameter Condition Effect on Yield/Purity Source(s)
Temperature Room Temperature (5-40°C) High crude yield (95-99%) with longer reaction time (5-10 hours). google.com
Temperature Reflux Increases reaction rate.
Solvent Ethanol, Methanol Enhances solubility of intermediates, reduces side reactions. google.com
Base Sodium Hydroxide, Sodium Carbonate Neutralizes hydroxylamine salt, facilitates the reaction. google.com
Purification Recrystallization (from Benzene or Ethanol/Water) Increases purity (m.p. 154-155°C), but lowers overall yield (71-75%). google.com

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry approaches for this compound synthesis have been developed. These methods focus on using less hazardous materials and milder reaction conditions.

Catalytic Pathways Utilizing Dicationic Imidazolium (B1220033) Salts

A notable green synthesis route utilizes dicationic imidazolium salts as catalysts. sioc-journal.cnsioc-journal.cn This method starts with benzaldehyde (B42025), which undergoes a benzoin condensation reaction catalyzed by the imidazolium salt under alkaline conditions to form the intermediate, α-benzoin. google.comresearchgate.net This catalytic system, operating through a nitrogen-heterocyclic carbene (NHC) mechanism, is characterized by mild conditions, low cost, and good yields. sioc-journal.cnsioc-journal.cn The use of these ionic liquids as catalysts replaces more toxic traditional catalysts like potassium or sodium cyanide. google.com The α-benzoin intermediate is then reacted with hydroxylamine hydrochloride or hydroxylamine sulfate (B86663) to produce α-benzoin oxime. google.com

Selective Control and Separation of Cis-Trans Isomers in Green Synthesis

The oxime functional group (-C=N-OH) can exist as geometric isomers, specifically cis (or Z) and trans (or E) isomers. sioc-journal.cn An advantage of the green synthesis method is the ability to selectively control the formation of these isomers. By adjusting the reaction temperature during the oximation of α-benzoin, it is possible to favor the formation of one isomer over the other. sioc-journal.cnsioc-journal.cn Following the reaction, the cis and trans isomers can be completely separated from the product mixture using column chromatography with a gradient elution technique. sioc-journal.cnsioc-journal.cn This selective control and separation are significant for applications where a specific isomer is required.

Advanced Derivatization of this compound

This compound serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. These modifications can introduce new functional groups and structural motifs, leading to compounds with diverse applications.

One approach involves reacting this compound with other molecules to create entirely new derivatives. For instance, new polysubstituted this compound derivatives with multiple ring structures have been synthesized. google.comgoogle.com This involves a multi-step process where a precursor compound is first synthesized and then reacted with this compound in a solvent like toluene (B28343) at elevated temperatures (95-105 °C) to yield the final derivative. google.comgoogle.com

Furthermore, this compound can act as a ligand in metal-catalyzed reactions. It has been successfully employed to promote copper-catalyzed C-N coupling reactions between (hetero)aryl halides and various N-nucleophiles, such as azoles and amines. mdpi.com This application is significant for the synthesis of N-arylated compounds, which are common scaffolds in pharmaceuticals. mdpi.com The use of this compound as a ligand can lead to high yields under relatively mild temperatures (80 °C). mdpi.com

This compound can also be a precursor for creating metal complexes. For example, it reacts with copper(II) benzoate (B1203000) to form a copper(II) α-benzoin oxime complex, which can be immobilized on a polymer support and used as a recyclable catalyst for oxidation reactions. semanticscholar.org Similarly, mononuclear and binuclear chromium(III) complexes of α-benzoin oxime have been synthesized and characterized. viirj.orgresearchgate.net These derivatization strategies highlight the compound's role as a building block in coordination chemistry and catalysis. researchgate.net

Synthesis of Multi-Substituted this compound Derivatives

The development of synthetic methodologies for creating multi-substituted this compound derivatives has been an area of active research, aiming to generate molecules with increased structural complexity and diverse functionalities. A notable strategy involves a multi-step synthesis that results in derivatives featuring multiple rings and various substituents, distinguishing them from simpler this compound structures. mdpi.comgoogle.com

A key synthetic pathway commences with the reaction of a malonate ester with propargyl bromide. google.com This initial step is typically conducted in anhydrous acetonitrile, utilizing sodium hydride as a catalyst to facilitate the reaction, which ultimately yields a white solid product. mdpi.com

Following the initial synthesis, the intermediate product is further reacted with phenylethynyl bromine or a substituted variant thereof. google.com This subsequent reaction is carried out in an anhydrous and oxygen-free environment, catalyzed by a palladium-copper system, specifically Pd(PPh3)2Cl2/CuI, with triethylamine (B128534) serving as the base. google.com The solvent for this step is anhydrous acetonitrile, and the reaction proceeds at room temperature for an extended period, typically over 10 hours, to yield a light brown solid precursor. google.com

The final stage in this synthesis involves the reaction of the light brown precursor with this compound. google.com This concluding step is performed in toluene at an elevated temperature, generally between 95 and 105°C, for over 10 hours. google.com Following the reaction, the crude product is purified through a sequence of washing with water, extraction with ethyl acetate, and column chromatography to isolate the final multi-substituted this compound derivative as a yellow solid. mdpi.com This method provides a novel route to a series of new this compound derivatives characterized by their complex, multi-cyclic structures. mdpi.comgoogle.com

Table 1: Synthesis of Multi-Substituted this compound Derivatives

StepReactantsCatalyst/BaseSolventConditionsProduct
1Malonate, Propargyl bromideSodium hydrideAnhydrous acetonitrileIce-water bath, stirringWhite solid intermediate
2Step 1 product, Phenylethynyl bromide (or substituted)Pd(PPh3)2Cl2/CuI, TriethylamineAnhydrous acetonitrileRoom temperature, >10hLight brown solid precursor
3Step 2 product, this compoundNoneToluene95-105°C, >10hYellow solid (Multi-substituted this compound derivative)

Exploration of Novel this compound Scaffolds

The exploration of novel scaffolds derived from this compound has extended into the realms of supramolecular chemistry and the synthesis of complex coordination compounds. These investigations utilize the chelating properties of the this compound ligand to construct large, polynuclear assemblies and unique macrocyclic structures.

One area of exploration involves the use of α-benzoin oxime as a ligand to create high-nuclearity metal clusters. A significant discovery in this field is the synthesis of an enneanuclear manganese(III) complex. ufl.edu This cluster possesses an unprecedented metal-core topology, demonstrating that this compound can facilitate the formation of complex and previously unseen structural motifs in coordination chemistry. ufl.edu The resulting Mn9 cluster is noted to be antiferromagnetically coupled. ufl.edu

Further research into the coordinating capabilities of α-benzoin oxime has led to the development of molecular wheels. The reaction of α-benzoin oxime with copper(II) benzoate has been shown to produce a decanuclear copper(II) complex, [Cu10(bzox)10(DMF)4], which features a loop or single-strand molecular wheel structure. ufl.edu Similarly, its use in nickel(II) chemistry has resulted in the formation of octametallic wheels, where nickel(II) ions are arranged in a circular pattern, bridged by the oxime and alkoxide groups of the this compound ligands. researchgate.net These findings highlight the capacity of this compound to act as a versatile building block for constructing intricate, high-nuclearity supramolecular structures.

Another avenue in the development of novel scaffolds is the creation of macrocyclic structures based on the benzoin framework. The synthesis of "cyclobenzoins," which are macrocycles formed through the benzoin condensation of aromatic dialdehydes, presents a foundational step in this direction. rsc.org These macrocyclic α-hydroxyketones are precursors that can be derivatized to form novel macrocyclic this compound scaffolds, offering a new class of large, ring-based structures. rsc.org The development of such macrocycles, including those based on cyclotetrabenzoin, opens up possibilities for creating porous materials and hosts for guest molecules. rsc.org

Table 2: Examples of Novel this compound Scaffolds

Scaffold TypeDescriptionKey ReactantResulting StructureReference
Polynuclear Metal ClusterSynthesis of a high-nuclearity manganese cluster.α-Benzoin oxime, Mn3+ sourceEnneanuclear Mn(III) complex with a novel core topology. ufl.edu
Molecular WheelFormation of a decanuclear copper(II) loop structure.α-Benzoin oxime, Copper(II) benzoate[Cu10(bzox)10(DMF)4] molecular wheel. ufl.edu
Molecular WheelCreation of an octametallic nickel(II) wheel.α-Benzoin oxime, Ni(II) sourceOctametallic Ni(II) wheel with alternating coordination geometries. researchgate.net
Macrocycle PrecursorSynthesis of macrocyclic compounds via benzoin condensation.Aromatic dialdehydesCyclobenzoins (e.g., cyclotetrabenzoin) as precursors to macrocyclic oximes. rsc.org

Coordination Chemistry of Benzoin Oxime

Ligand Properties and Metal Complexation Mechanisms

Benzoin (B196080) oxime, also known as cupron, is a versatile organic ligand in coordination chemistry. Its ability to form stable complexes with a range of metal ions stems from the specific electronic and structural features of its functional groups.

Electron Donation by the Oxime Moiety and Hydroxyl Group

Benzoin oxime (C₁₄H₁₃NO₂) possesses two key functional groups that participate in metal coordination: the oxime group (-C=N-OH) and a hydroxyl group (-OH) on the adjacent carbon. The mechanism of action involves its capacity to act as a ligand, where the oxime group can donate electrons to metal ions. The nitrogen atom of the oxime and the oxygen atom of the hydroxyl group are electron-rich, containing lone pairs of electrons that can be donated to a metal center to form coordinate covalent bonds. ajol.info

This chelation, involving both the oxime and hydroxyl groups, results in the formation of a stable five-membered ring with the metal ion. The oxime group itself is a significant functional group in coordination chemistry due to its amphoteric nature, possessing both a basic nitrogen atom and an acidic hydroxy group. rsc.org In many complexes, this compound coordinates through the oxime nitrogen and the alcoholic oxygen. niscpr.res.in The deprotonation of the hydroxyl and oxime groups can lead to the formation of a dianionic ligand, which further enhances its binding affinity for metal ions. researchgate.net

Stabilization of Metal Oxidation States within Complexes

The electron-donating properties of this compound are crucial for stabilizing various oxidation states of metal ions within the resulting complexes. By donating electron density to the metal center, the ligand can stabilize higher oxidation states. For instance, this compound has been used in the synthesis of high-nuclearity metal clusters, where it stabilizes the metal ions in specific oxidation states, which is important for applications in catalysis and material science.

Conversely, the ligand can also participate in redox reactions with the metal ion. In its interaction with vanadium(V), ligand-metal redox reactions occur at room temperature, leading to the progressive reduction of vanadium(V) to vanadium(IV). researchgate.nettandfonline.com This demonstrates the ligand's ability to not only stabilize a given oxidation state but also to actively participate in altering the metal's oxidation state through redox processes. Research has also explored the generation of high oxidation state nickel complexes through ligand-metal redox reactions involving this compound. tandfonline.com

Formation and Characterization of Metal Complexes

This compound forms a wide array of complexes with transition metals, exhibiting diverse nuclearities and structures. The characterization of these complexes reveals significant structural and spectroscopic features.

Decanuclear Copper(II) Complexes and Their Structural Significance

The use of α-benzoin oxime in copper(II) chemistry has led to the formation of high-nuclearity metal clusters, specifically decanuclear copper(II) (Cu(II)) complexes. researcher.lifersc.org The reaction of copper(II) benzoate (B1203000) with α-benzoin oxime yields a decanuclear complex with a formula of [Cu₁₀(bzox)₁₀(DMF)₄]. researchgate.netufl.edu These complexes exhibit a unique "loop" or "single-strand wheel" topology. rsc.orgrsc.org

In these structures, the dianionic form of this compound (bzox²⁻) acts as a η¹:η¹:η²:μ₃ ligand, bridging the copper ions and creating a [Cu₁₀(μ-ONR)₁₀(μ-OR')₁₀] core. researchgate.netufl.edu The ten copper ions are linked by the oximate and alkoxide arms of the ten this compound dianions. ufl.edu These decanuclear clusters are notable for being antiferromagnetically-coupled, resulting in an S=0 spin ground state. rsc.orgrsc.org The stacking of these molecular wheels can form nanotubular columns, creating beautiful supramolecular architectures. researchgate.netufl.edu

Table 1: Structural Features of Decanuclear Copper(II)-Benzoin Oxime Complexes

Feature Description
Complex Formula [Cu₁₀(bzox)₁₀(DMF)₄]
Nuclearity Decanuclear (10 Copper(II) ions)
Topology Loop or single-strand molecular wheel
Ligand Form Dianionic (bzox²⁻)
Ligand Coordination Mode η¹:η¹:η²:μ₃
Core Structure [Cu₁₀(μ-ONR)₁₀(μ-OR')₁₀]
Magnetic Property Antiferromagnetically-coupled (S=0 ground state)

| Supramolecular Structure | Stacking into nanotubular columns |

Data sourced from multiple studies on Cu(II)-benzoin oxime complexes. researchgate.netrsc.orgufl.edursc.org

Complexation with Nickel(II) and Spectrophotometric Utility

This compound is a well-known complexing agent for nickel(II) (Ni(II)), forming a stable, colored complex that is useful for analytical purposes. unishivaji.ac.in It forms an orange-colored complex with Ni(II) in an ammoniacal medium at a pH of 9. isca.meisca.me This reaction provides a basis for a simple and sensitive spectrophotometric method for the determination of Ni(II) in various samples, including water and alloys. isca.meisca.me

The Ni(II)-α-benzoin oxime complex exhibits maximum absorbance at a wavelength of 422 nm. isca.meisca.me The stoichiometry of the complex has been determined by methods such as Job's method of continuous variation and the mole ratio method, which show a 1:2 metal-to-ligand ratio (M:L). isca.me The formation of this stable complex allows for the detection of Ni(II) at low concentrations with high accuracy. The use of a non-ionic surfactant, such as Triton-X-100, can enhance the sensitivity of the spectrophotometric method in an aqueous medium. isca.meisca.me this compound has also been used to prepare families of decanuclear nickel(II) complexes which show anti-ferromagnetic properties. rsc.org

Table 2: Spectrophotometric Determination of Nickel(II) with α-Benzoin Oxime

Parameter Value/Observation
Complex Color Orange
Optimal pH 9
Maximum Absorbance (λmax) 422 nm
Metal:Ligand Ratio 1:2

| Enhancing Medium | Non-ionic surfactant (e.g., Triton-X-100) |

Data compiled from spectrophotometric studies of Ni(II) complexation. isca.meisca.me

Reactivity with Vanadium in Different Oxidation States

The reaction of α-benzoin oxime with vanadium is highly dependent on the oxidation state of the metal, the pH of the solution, and the ligand-to-metal ratio. researchgate.nettandfonline.com

When α-benzoin oxime reacts with vanadium(V), a variety of products can be formed, including a dimeric coordination complex and decavanadate (B1236424) adducts. researchgate.nettandfonline.comtandfonline.com A key feature of this interaction is the occurrence of a ligand-metal redox reaction, which causes the progressive reduction of V(V) to vanadium(IV). researchgate.netresearchgate.net One of the isolated vanadium(IV) compounds is a dimeric coordination complex with the formula [V₂O₄(HL²)₄]·0.5H₂O, where HL² represents the oxidized form of the ligand. researchgate.nettandfonline.com

The reaction with vanadium(IV) also leads to a dimeric coordination complex, but in this case, the α-benzoin oxime is transformed into dibenzil through hydrolysis and oxidation. researchgate.nettandfonline.com

In contrast, under an inert nitrogen atmosphere, α-benzoin oxime does not form a complex with vanadium(III). Instead, the ligand is hydrolyzed to benzoin, with vanadium(III) acting as a catalyst for this reaction. researchgate.nettandfonline.comresearchgate.net

Table 3: Reactivity of α-Benzoin Oxime with Vanadium Oxidation States

Vanadium Oxidation State Reaction Outcome Product Examples
Vanadium(V) Reduction of V(V) to V(IV); formation of complexes and adducts. [V₂O₄(H₂L¹)₂(L²)₂]·3H₂O, Na₅[HV₁₀O₂₈(H₂L¹)₂(HL²)₂]·6H₂O
Vanadium(IV) Formation of a dimeric complex with ligand transformation. [V₂O₄(H₂O)₂(L⁴)₄] where L⁴ is dibenzil

| Vanadium(III) | No complex formation; catalytic hydrolysis of the ligand. | Benzoin (hydrolysis product) |

Information is based on studies of the reactivity between α-benzoin oxime and vanadium. researchgate.nettandfonline.comtandfonline.comresearchgate.net

Mixed Ligand Complexes with Lanthanide Ions

This compound, also known as cupron, serves as a primary ligand in the formation of mixed ligand complexes with various lanthanide ions. These complexes often incorporate a secondary ligand, leading to varied coordination environments and properties.

Studies have reported the synthesis and characterization of mixed ligand complexes of lanthanide ions such as Y³⁺, La³⁺, Pr³⁺, Nd³⁺, Sm³⁺, Gd³⁺, and Dy³⁺. niscpr.res.iniaea.org In these complexes, this compound acts as the primary ligand, while substituted anthranilic acids (like N-phenylanthranilic acid, N-methylanthranilic acid, and N-acetylanthranilic acid) or thiourea (B124793) and its derivatives (N-phenylthiourea and N,N'-diphenylthiourea) are used as secondary ligands. niscpr.res.iniaea.org

The elemental analysis of these complexes typically reveals a 1:2:1 stoichiometry for metal:this compound:secondary ligand, with the presence of two water molecules per lanthanide ion. niscpr.res.in Thermal analysis indicates that these water molecules are coordinated to the metal ion and are lost at temperatures around 180-190°C. niscpr.res.in The organic ligands decompose in stages at higher temperatures, with the secondary ligand often being eliminated before the this compound, ultimately leading to the formation of the respective lanthanide sesquioxide at temperatures around 700°C. niscpr.res.in

Conductivity measurements in solvents like DMF and DMSO show that these mixed ligand complexes are non-electrolytes. niscpr.res.in Spectroscopic studies, including electronic and IR spectra, provide insights into the bonding within these complexes. In the case of mixed ligand complexes with substituted anthranilic acids, it is suggested that this compound coordinates through the oxime nitrogen and the alcoholic oxygen, while the anthranilic acids coordinate through the amino nitrogen and carboxylic oxygen, resulting in an 8-coordinated structure. niscpr.res.in

Similarly, mixed ligand lanthanum complexes have been synthesized using this compound as the primary ligand and various amino acids such as L-proline, L-valine, and L-serine as secondary ligands. dnyanasadhanacollege.org The synthesis involves a 1:2:1 molar ratio of lanthanum(III) chloride heptahydrate, this compound, and the respective amino acid. dnyanasadhanacollege.org Characterization through various physicochemical and spectroscopic methods confirms the coordination of the ligands to the metal ion. dnyanasadhanacollege.orgresearchgate.net

Table 1: Composition and Molar Conductance of Selected Lanthanide Mixed Ligand Complexes with this compound

Complex Stoichiometry (Metal:this compound:Secondary Ligand) Molar Conductance (ohm⁻¹cm²mol⁻¹) in DMF Molar Conductance (ohm⁻¹cm²mol⁻¹) in DMSO
Nd(cupron)₂(NPAA)·2H₂O 1:2:1 11-25 5-13
Dy(cupron)₂(NPAA)·2H₂O 1:2:1 11-25 5-13
Nd(cupron)₂(NMAA)·2H₂O 1:2:1 11-25 5-13
Dy(cupron)₂(NMAA)·2H₂O 1:2:1 11-25 5-13
Nd(cupron)₂(NAcAA)·2H₂O 1:2:1 11-25 5-13

Data sourced from Dixit, A., & Deshpande, V. D. (1986). niscpr.res.iniaea.org cupron = benzoin-α-oxime; NPAA = N-phenylanthranilic acid; NMAA = N-methylanthranilic acid; NAcAA = N-acetylanthranilic acid

Magnetic Properties of Polynuclear this compound Metal Complexes

The use of α-benzoin oxime in higher oxidation state 3d metal cluster chemistry has led to the synthesis of novel polynuclear complexes with unique structural topologies and magnetic behaviors. ufl.edu For instance, an enneanuclear Mn(III) complex has been reported, featuring a core structure composed of two triangular [Mn₃(μ₃-O²⁻)(μ-ON)₃]⁴⁺ units linked by a linear [Mn₃(μ-ON)₆]³⁺ fragment. ufl.edu This Mn₉ cluster is characterized by antiferromagnetic coupling between the manganese ions, resulting in an S = 3 spin ground state. ufl.edu

The magnetic properties of such polynuclear complexes are often studied through measurements of magnetic susceptibility as a function of temperature. kit.edu In many cases, these complexes exhibit antiferromagnetic exchange interactions, where the magnetic moments of adjacent metal ions align in opposite directions. acs.orgrsc.org This can lead to a low or zero net magnetic moment in the ground state. kit.edu However, some systems may display ferromagnetic coupling, where the magnetic moments align in the same direction, resulting in a high-spin ground state. acs.org

Furthermore, some polynuclear metal complexes containing oxime derivatives have been shown to behave as single-molecule magnets (SMMs). ufl.edursc.org SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, making them potential candidates for applications in high-density data storage and quantum computing. ufl.edu For example, a hexanuclear Mn(III) complex with an oxime derivative of naphthalene (B1677914) was found to have a spin ground state of S = 4 and exhibit the characteristics of a single-molecule magnet. rsc.org

This compound as a Versatile Ligand in Organometallic Systems

This compound and its derivatives have demonstrated significant versatility as ligands in the field of organometallic chemistry, participating in a variety of catalytic reactions and forming stable complexes with a range of transition metals. researchgate.net The presence of both nitrogen and oxygen donor atoms allows this compound to act as a chelating and sometimes bridging ligand, facilitating the formation of diverse organometallic structures. science.gov

The reactivity of α-benzoin oxime with metals in high oxidation states, such as molybdenum(VI) and vanadium(V), has been investigated. researchgate.net These reactions can lead to the formation of various monomeric and dimeric coordination complexes. researchgate.net Depending on the reaction conditions, redox reactions between the metal and the ligand can occur. researchgate.net

In catalysis, this compound has been employed as a ligand in copper-catalyzed reactions, such as amination reactions. researchgate.net The ability of the oxime group to coordinate to the metal center plays a crucial role in the catalytic cycle. Furthermore, oxime-palladacycles, which can be synthesized from oximes, have been utilized as catalysts in important carbon-carbon bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of complex organic molecules. researchgate.net

The versatility of oxime ligands, including this compound, extends to their ability to stabilize different oxidation states of metals and to participate in the formation of metallacycles. researchgate.net These metallacycles can act as catalytic intermediates in various organic transformations. The coordination of the oxime to the metal can occur through the nitrogen lone pair, influencing the electronic and steric environment around the metal center. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (Cupron)
N-phenylanthranilic acid
N-methylanthranilic acid
N-acetylanthranilic acid
Thiourea
N-phenylthiourea
N,N'-diphenylthiourea
L-proline
L-valine
L-serine

Reactivity and Mechanistic Studies of Benzoin Oxime

Oxidation Reactions of Benzoin (B196080) Oxime

The presence of a secondary alcohol group adjacent to the oxime functionality makes benzoin oxime susceptible to oxidation under various conditions.

The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding benzil (B1666583) oxime. This transformation can be accomplished using a variety of oxidizing agents. Common agents employed for this purpose include nitric acid and copper(II) salts. Additionally, metal-catalyzed oxidations have been observed. For instance, in reactions with vanadium(V), α-benzoin oxime is converted to its oxidized form. tandfonline.comtandfonline.com Similarly, studies involving molybdenum(VI) and tungsten(VI) have shown that α-benzoin oxime can be oxidized to its corresponding deprotonated form, C₆H₅(C=O)(C=NO)C₆H₅, particularly in the presence of air, which can reoxidize the reduced metal species. researchgate.nettandfonline.comresearchgate.nettandfonline.com

Table 1: Oxidizing Agents for the Conversion of this compound to Benzil Oxime

Oxidizing Agent Product Reference
Nitric Acid Benzil Oxime
Copper(II) Salts Benzil Oxime
Vanadium(V) Oxidized this compound tandfonline.comtandfonline.com
Molybdenum(VI) / Air Oxidized this compound researchgate.nettandfonline.comtandfonline.com

Reduction Pathways of this compound

The oxime group of this compound can undergo reduction to yield either the parent α-hydroxy ketone, benzoin, or be fully reduced to an amine.

The reduction of this compound can lead to the formation of benzoin. This can be achieved using reducing agents such as sodium borohydride. In a different pathway, the hydrolysis of this compound to benzoin can be catalyzed by vanadium(III) under an inert atmosphere. tandfonline.comtandfonline.com The cleavage of the N-O bond in the oxime to regenerate the carbonyl compound (benzoin) can also be achieved through oxidative deoximation using reagents like N-bromophthalimide under microwave irradiation. scielo.br

The reduction of oximes is a standard method for the synthesis of primary amines. wikipedia.org This transformation involves the reduction of the C=N double bond and the N-O single bond. Common reagents for this purpose include sodium metal, sodium amalgam, catalytic hydrogenation, and various hydride reagents. wikipedia.org While the general mechanism is well-established, specific conditions can be tailored to favor the formation of the primary amine over potential side products. wikipedia.org

Substitution Reactions Involving the Oxime Group

The hydroxyl group of the oxime moiety in this compound can participate in substitution reactions. This allows for the synthesis of various O-substituted this compound derivatives. For example, O-alkylated derivatives can be prepared through reaction with an alkyl iodide in the presence of silver oxide. google.mk These reactions proceed via the replacement of the hydrogen atom of the hydroxyl group, or the entire hydroxylamine (B1172632) moiety can be targeted for substitution. google.mk

Rearrangement Reactions

Oximes are well-known to undergo acid-catalyzed rearrangement to form amides, a reaction known as the Beckmann rearrangement. careerendeavour.comaakash.ac.inpw.live This reaction is highly stereospecific, with the group positioned anti (trans) to the oxime's hydroxyl group migrating to the nitrogen atom. pw.live

The mechanism of the Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, polyphosphoric acid), converting it into a good leaving group (water). careerendeavour.com This is followed by the concerted migration of the anti-group to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. pw.live The resulting nitrilium ion is then attacked by a water molecule, and subsequent tautomerization and deprotonation yield the final N-substituted amide. aakash.ac.in In the case of this compound, this rearrangement would lead to the formation of an N-substituted amide, with the migrating group being one of the phenyl-containing substituents. The specific product would depend on the stereochemistry of the starting oxime.

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound C₁₄H₁₃NO₂
Benzil Oxime C₁₄H₁₁NO₂
Benzoin C₁₄H₁₂O₂
Nitric Acid HNO₃
Sodium Borohydride NaBH₄
Vanadium(V) V⁵⁺
Molybdenum(VI) Mo⁶⁺
Tungsten(VI) W⁶⁺
N-Bromophthalimide C₈H₄BrNO₂
Sulfuric Acid H₂SO₄
Polyphosphoric Acid Hₙ₊₂PₙO₃ₙ₊₁
Amine R-NH₂
N-substituted amide R-C(=O)NH-R'
Nitrilium ion R-C≡N⁺-R'
Silver Oxide Ag₂O

Mechanistic Insights into the Beckmann Rearrangement

The Beckmann rearrangement of this compound is an acid-catalyzed conversion of the oxime to an amide. slideshare.netpw.live The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅), which transforms the hydroxyl into a better leaving group (H₂O). masterorganicchemistry.comcareerendeavour.com This is followed by the migration of an alkyl or aryl group from the carbon to the electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion intermediate. slideshare.netpw.live Subsequent hydrolysis of this intermediate yields the corresponding amide. slideshare.netmasterorganicchemistry.com

The generally accepted mechanism involves the following key steps:

Protonation of the oxime: The hydroxyl group of the this compound is protonated by an acid, forming a good leaving group. masterorganicchemistry.com

Rearrangement: The group positioned anti-periplanar to the leaving group migrates to the nitrogen atom, displacing the leaving group (water). This concerted step leads to the formation of a nitrilium ion. pw.livebhavanscollegedakor.org

Hydrolysis: A water molecule attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Tautomerization: The resulting intermediate undergoes tautomerization to form the final amide product. masterorganicchemistry.com

The catalysts commonly used for this rearrangement serve to activate the hydroxyl group, facilitating its departure. careerendeavour.com These include strong acids like concentrated sulfuric acid, polyphosphoric acid, and Lewis acids such as phosphorus pentachloride. careerendeavour.com

Stereospecificity and Migratory Aptitude in Rearrangements

A defining characteristic of the Beckmann rearrangement is its high degree of stereospecificity. pw.livebhavanscollegedakor.org The migration of the alkyl or aryl group to the electron-deficient nitrogen is not random; it is always the group that is in the anti position (trans) to the hydroxyl group of the oxime that migrates. pw.livebhavanscollegedakor.orgtestbook.com This stereospecificity provides strong evidence for a concerted mechanism where the migration and the breaking of the N-O bond occur simultaneously. pw.live If the migrating group were to become completely free during the process, a loss of stereochemistry would be expected. pw.live

In the context of this compound, which has a phenyl group and a benzyl (B1604629) group attached to the oxime carbon, the stereochemistry of the starting oxime dictates which group will migrate. The relative migratory aptitude of different groups, which generally follows the order of H > aryl > alkyl, does not determine the outcome in the Beckmann rearrangement due to this strict stereochemical requirement. testbook.comoup.com For instance, even if a phenyl group generally has a higher migratory aptitude than a methyl group, if the methyl group is anti to the hydroxyl, it will be the one to migrate. testbook.com

When chiral groups are involved in the rearrangement, they have been observed to migrate with retention of their configuration, further supporting the intramolecular and concerted nature of the rearrangement. careerendeavour.comtestbook.com

Anti-Syn Isomerization Phenomena

This compound can exist as two geometric isomers, syn and anti (also referred to as Z and E isomers, respectively), based on the spatial arrangement of the hydroxyl group and the substituents around the C=N double bond. oup.com The interconversion between these isomers, known as anti-syn isomerization, can be influenced by factors such as acid catalysis. careerendeavour.com

Under the acidic conditions often employed for the Beckmann rearrangement, it is possible for the syn and anti isomers of an oxime to interconvert before the rearrangement takes place. careerendeavour.com If the rate of this isomerization is faster than the rate of the rearrangement, a mixture of amide products can be formed, which can complicate the stereochemical outcome of the reaction. careerendeavour.com However, in many cases, the rearrangement is clean, leading to a single amide product, which allows for the determination of the original oxime's stereochemistry. ambeed.com

Studies have shown that treating a mixture of E and Z isomers of this compound with protic acids like HCl in an anhydrous solvent can selectively precipitate the E isomer as an immonium complex. This suggests that the E configuration is thermodynamically more stable in acidic media. The syn-anti isomerization of this compound has also been studied in the context of other reactions, such as catalytic hydrogenation, where the isomerization can influence the stereoselectivity of the product formation. oup.com

Hydrolysis Reactions of this compound

This compound can undergo hydrolysis, which involves the cleavage of the C=N bond to regenerate the corresponding carbonyl compound (benzoin) and hydroxylamine. tandfonline.comresearchgate.net This reaction is typically catalyzed by acid. raineslab.com The general mechanism for oxime hydrolysis involves the protonation of the oxime nitrogen, followed by the attack of a water molecule on the carbon atom of the C=N bond. This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the carbonyl compound and hydroxylamine. raineslab.com

The hydrolytic stability of oximes is generally greater than that of imines. raineslab.com This increased stability is attributed to the electronic effect of the adjacent oxygen atom. raineslab.com

In some instances, the hydrolysis of this compound can be a competing or subsequent reaction. For example, in the presence of certain metal catalysts like vanadium(III) under an inert atmosphere, this compound has been observed to hydrolyze to benzoin. tandfonline.comresearchgate.net Similarly, during reactions with molybdenum(VI), one of the resulting complexes contains the hydrolyzed form of α-benzoin oxime. researchgate.net

Kinetic studies on the oxidative hydrolysis of various oximes, including those of benzophenone (B1666685), have been conducted to understand the reaction mechanism and the influence of substituents on the reaction rate. niscpr.res.in

Advanced Analytical Applications of Benzoin Oxime

Spectrophotometric Determination of Metal Ions

Spectrophotometry, a technique based on the measurement of light absorption by chemical substances, is a cornerstone of quantitative analysis. Benzoin (B196080) oxime has proven to be an invaluable reagent in this field, enabling the sensitive and selective determination of several metal ions.

Selective Complexation for Nickel(II) Detection

A significant application of benzoin oxime is in the spectrophotometric determination of Nickel(II) ions. isca.meisca.me It acts as a highly selective and sensitive complexing agent, forming an orange-colored complex with Ni(II) in an ammoniacal solution at a pH of 9. isca.meisca.me The presence of a non-ionic surfactant, such as Triton-X-100, in the aqueous medium enhances the stability of the complex. isca.meisca.me

The formation of the Ni(II)-α-benzoin oxime complex allows for the spectrophotometric estimation of nickel at a maximum absorbance of 422 nm. isca.meisca.me This method is not only cost-effective but also provides accurate results for the detection of Ni(II) in various samples, including water and alloys. isca.meisca.me Studies have shown that the complex follows Beer's law, with a metal-to-ligand ratio of 1:2, and has a high stability constant, indicating a strong and stable complex formation. isca.me Upon complexation, a notable bathochromic shift to 450–470 nm is observed, corresponding to the orange-colored charge-transfer complex. The mechanism involves the oxime group of this compound donating electrons to the Ni(II) ion, leading to the formation of a stable coordination complex.

Table 1: Spectrophotometric Determination of Nickel(II) using this compound

Parameter Value Reference
pH 9 isca.meisca.me
Maximum Absorbance (λmax) 422 nm isca.meisca.me
Metal:Ligand Ratio 1:2 isca.me
Stability Constant 3.069 x 10⁴ isca.me
Surfactant Triton-X-100 isca.meisca.me

Sensitized Spectrophotometric Methods for Copper(II) in Surfactant Media

This compound is also instrumental in the sensitized spectrophotometric determination of Copper(II) ions, particularly in surfactant media. asianpubs.orgresearchgate.net This method provides a simple, rapid, and selective procedure for quantifying trace amounts of copper in samples like water. asianpubs.orgresearchgate.net The presence of a non-ionic surfactant, Triton-X-100, is crucial as it solubilizes the sparingly soluble Cu(II)-benzoin oxime complex, thereby enhancing the sensitivity of the method without requiring a preliminary extraction step. asianpubs.orgresearchgate.netresearchgate.net

The method is based on the formation of a complex between Cu(II) and α-benzoin oxime in an acetate (B1210297) buffer at a pH of 4.5. asianpubs.org The system adheres to Beer's law over a concentration range of 0.1-18.6 µg/mL. asianpubs.orgresearchgate.netresearchgate.net Key parameters influencing the sensitivity, such as the type and amount of surfactant, pH, complexation time, and amount of ligand, have been optimized to achieve high accuracy and a recovery yield of nearly 100%. asianpubs.org

Table 2: Sensitized Spectrophotometric Determination of Copper(II) with this compound

Parameter Value/Range Reference
pH 4.5 asianpubs.org
Surfactant Triton-X-100 asianpubs.orgresearchgate.netresearchgate.net
Beer's Law Range 0.1-18.6 µg/mL asianpubs.orgresearchgate.netresearchgate.net
Detection Limit 2 ng/mL asianpubs.orgresearchgate.netresearchgate.net
Molar Absorptivity 5754 L mol⁻¹ cm⁻¹ asianpubs.orgresearchgate.netresearchgate.net

Determination of Chromium(III) Speciation

The speciation of chromium, distinguishing between the more toxic Cr(VI) and the less harmful Cr(III), is of significant environmental and industrial importance. agriscigroup.usmdpi.com this compound has been utilized in methods for the speciation of chromium ions. jst.go.jparabjchem.orgacs.org One such method involves a sensitized spectrophotometric determination of Cr(III) in a surfactant medium. jst.go.jparabjchem.org

Furthermore, a coprecipitation procedure using a Co(II)/α-Benzoin oxime system has been developed for the selective determination and speciation of Cr(III) and Cr(VI). agriscigroup.us In this method, Cr(III) is quantitatively recovered on the Co(II)/α-Benzoin oxime precipitate within a pH range of 7–10, while Cr(VI) is not. agriscigroup.us This allows for the separation and subsequent determination of Cr(III). The total chromium can be determined after the reduction of Cr(VI) to Cr(III). rsc.org This approach has been successfully applied to various water and food samples. agriscigroup.us

Table 3: Coprecipitation Method for Chromium(III) Speciation

Parameter Value/Range Reference
pH for Cr(III) recovery 7-10 agriscigroup.us
Carrier Element Co(II) agriscigroup.us
Precipitant α-Benzoin oxime agriscigroup.us
Detection Limit 0.01 µg/L agriscigroup.us
Preconcentration Factor 1000 agriscigroup.us

Preconcentration and Separation Techniques

The ability of this compound to selectively bind with metal ions makes it a valuable tool in preconcentration and separation techniques. These methods are essential for detecting trace amounts of metals in complex matrices.

Solid Phase Extraction Using Modified Resins

Solid phase extraction (SPE) is a widely used technique for the separation and preconcentration of trace metal ions. researchgate.net this compound has been immobilized on various resin supports to create chelating resins with high selectivity for specific metal ions. For instance, α-benzoin oxime immobilized on SP70 resin has been synthesized for the preconcentration and separation of Pb(II), Cd(II), Co(II), and Cr(III) from environmental samples. science.govnih.govjst.go.jp

Similarly, Amberlite XAD-16 resin modified with α-benzoin oxime has been employed as a solid phase extractor for the speciation of chromium. mdpi.comrsc.orgscispace.comrsc.org This modified resin selectively adsorbs Cr(III), which can then be desorbed and quantified. rsc.orgrsc.org The determination of total chromium is achieved after reducing Cr(VI) to Cr(III). mdpi.comrsc.org Such methods offer high preconcentration factors and low detection limits, making them suitable for trace metal analysis in industrial and environmental water samples. rsc.org Another study details the use of Amberlite XAD-16 modified with α-benzoin oxime for the determination of cadmium in industrial water samples. researchgate.net A novel chelating resin, EPS-N=N-α-Benzoin oxime, synthesized from expanded polystyrene foam waste, has also been developed for the selective preconcentration of Pb(II) ions. researchgate.net

Table 4: this compound-Modified Resins for Solid Phase Extraction

Resin Support Target Metal Ions Application Reference
SP70 Pb(II), Cd(II), Co(II), Cr(III) Environmental Samples science.govnih.govjst.go.jp
Amberlite XAD-16 Cr(III) Industrial Water Samples mdpi.comrsc.orgscispace.comrsc.org
Amberlite XAD-16 Cd(II) Industrial Water Samples researchgate.net
Expanded Polystyrene Pb(II) Aqueous Samples researchgate.net

Application in Anodic Stripping Voltammetry for Trace Metal Analysis

Anodic stripping voltammetry (ASV) is a highly sensitive electrochemical technique for trace metal analysis. palmsens.com It involves a preconcentration step where metal ions are deposited onto an electrode, followed by a stripping step where the deposited metals are oxidized. palmsens.com this compound has been used as a complexing agent in ASV to enhance the sensitivity and selectivity of the determination of certain metal ions. eurasianjournals.compsu.edu

For example, α-benzoin oxime has been employed in the adsorptive stripping voltammetric (AdSV) determination of molybdenum in steel. rsc.org The analysis is performed in a homogeneous ternary solvent system, and the Mo(VI)–αBO complex is accumulated on the electrode before stripping. rsc.org This method offers a very low detection limit, estimated at 20 pg/L, demonstrating the power of combining this compound complexation with advanced electrochemical techniques for ultra-trace analysis. rsc.org Preliminary studies have also explored the use of this compound in the extraction-voltammetric determination of copper. psu.edu

Chelation for Uranium, Thorium, and Zirconium Preconcentration

This compound, specifically its alpha (α) isomer, serves as a highly effective chelating agent in advanced analytical methodologies for the preconcentration of uranium (U), thorium (Th), and zirconium (Zr). Its application is particularly notable in solid phase extraction (SPE) techniques, where it is immobilized onto a solid support to selectively adsorb these metal ions from aqueous samples, thereby concentrating them for more accurate measurement.

A significant advancement in this area involves the use of α-benzoin oxime loaded onto a polymeric resin, such as Amberlite XAD-2000. This modified resin is used to pack a column through which water samples containing trace amounts of U(VI), Th(IV), and Zr(IV) are passed. nih.govcapes.gov.br The α-benzoin oxime on the resin chelates with the metal ions, effectively removing them from the solution and retaining them on the solid phase. nih.gov

Following the adsorption step, the retained metal ions can be eluted from the column and subsequently determined using sensitive analytical techniques like spectrophotometry. nih.govcapes.gov.br For instance, after elution, the elements can be complexed with a chromogenic agent such as Arsenazo III, allowing for their simultaneous quantification. nih.govcapes.gov.br This combination of preconcentration via chelation with this compound and subsequent spectrophotometric analysis provides a robust method for determining trace levels of these elements in various matrices, including natural waters, synthetic seawater, and even ceramic samples. nih.govcapes.gov.br

The effectiveness of this preconcentration method is demonstrated by several key performance metrics. Research has shown that this technique can achieve a high enrichment factor and low detection limits, making it suitable for environmental monitoring and analysis of materials where these elements are present at very low concentrations. nih.govcapes.gov.brscience.gov

Detailed Research Findings

A study by Ghasemi and Zolfonoun (2010) established a solid phase extraction method utilizing Amberlite XAD-2000 resin modified with α-benzoin oxime. nih.gov This method was developed for the separation and preconcentration of trace amounts of uranium, thorium, and zirconium from water samples. nih.govcapes.gov.br The procedure involves the adsorption of U(VI), Th(IV), and Zr(IV) ions onto the modified resin column. nih.gov Subsequent to preconcentration, the elements were determined by simultaneous spectrophotometry with Arsenazo III. nih.govcapes.gov.br The precision of the method was found to be high, with a relative standard deviation below 4% for all three elements based on ten replicate analyses. capes.gov.br

The key findings from this research are summarized in the table below:

ParameterUranium (VI)Thorium (IV)Zirconium (IV)
Enrichment Factor 100100100
Detection Limit (μg/L) 0.500.540.48
Relative Standard Deviation (%) < 4< 4< 4
Data sourced from Ghasemi & Zolfonoun (2010). nih.govcapes.gov.br

This method highlights the successful application of this compound chelation for the effective preconcentration of uranium, thorium, and zirconium, enabling their accurate determination at trace levels. nih.gov

Catalytic Roles of Benzoin Oxime and Its Derivatives

Ligand in Transition Metal Catalysis

Benzoin (B196080) oxime, a compound featuring both hydroxyl and oxime functional groups, serves as an effective chelating N,O-ligand in transition metal catalysis. Its ability to form stable complexes with metal ions facilitates a variety of important organic transformations.

Copper-Catalyzed C-N Coupling Reactions

Recent research has highlighted α-benzoin oxime as a highly effective ligand in promoting copper-catalyzed carbon-nitrogen (C-N) coupling reactions. rsc.orgresearchgate.netnih.gov These reactions are fundamental in organic synthesis for creating N-arylated compounds, which are key structural motifs in many pharmaceuticals and functional materials. rsc.orgresearchgate.net The use of benzoin oxime as a ligand allows for the efficient coupling of a wide range of (hetero)aryl halides with various nitrogen-containing nucleophiles, including azoles, piperidine, pyrrolidine, and amino acids. rsc.orgnih.gov

The catalytic system, typically employing a copper(II) salt like Cu(OAc)₂, a base such as K₃PO₄, and this compound in a solvent like DMSO, demonstrates high efficacy. acs.org The this compound ligand is believed to form a Cu-benzoinoxime complex, which facilitates a homogeneous catalytic process. rsc.org The proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) complex, followed by coordination with the N-nucleophile and subsequent reductive elimination to yield the N-arylated product and regenerate the active Cu(I) catalyst. rsc.org The presence of the this compound ligand is crucial as it can significantly lower the reaction temperature and reduce the required catalyst loading, while still achieving moderate to excellent yields. rsc.org

The versatility of this catalytic system has been demonstrated with various substrates. Both electron-rich and electron-poor aryl bromides, as well as heteroaryl halides like 2-chloropyridine, participate effectively in the reaction. rsc.org This method provides a direct and accessible route to valuable N-arylated scaffolds. researchgate.net

Table 1: Examples of Copper-Catalyzed C-N Coupling Reactions Promoted by α-Benzoin Oxime Ligand rsc.orgacs.org

Aryl HalideN-NucleophileProductYield (%)
2-ChloropyridinePyrrole1-(Pyridin-2-yl)-1H-pyrrole87
2-ChloropyridineImidazole1-(Pyridin-2-yl)-1H-imidazole88
4-ChloropyridinePyrrole1-(Pyridin-4-yl)-1H-pyrrole85
1-Bromo-4-methoxybenzenePyrrole1-(4-Methoxyphenyl)-1H-pyrrole92
1-Bromo-4-nitrobenzenePyrrole1-(4-Nitrophenyl)-1H-pyrrole93
2-BromoanisolePyrrole1-(2-Methoxyphenyl)-1H-pyrrole53

Enhancing Ullmann-Type Coupling Reactions

The copper-catalyzed C-N bond-forming reactions promoted by this compound are a significant improvement upon classical Ullmann-type coupling reactions. rsc.orgrsc.org Traditional Ullmann condensations often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, and can suffer from low yields and limited substrate scope. science.gov

The introduction of α-benzoin oxime as a ligand transforms the efficiency of these Ullmann-type reactions. rsc.orgchimicatechnoacta.ru By forming a soluble, active complex with the copper catalyst, this compound facilitates the reaction under milder conditions and with lower catalyst loadings. rsc.org This enhancement makes the synthesis of N-aryl compounds more practical and environmentally benign compared to both classical Ullmann reactions and palladium-catalyzed methods, which often involve more expensive and toxic catalysts. researchgate.netscience.gov The ligand's role is critical in stabilizing the copper catalyst and promoting the key steps of the catalytic cycle, leading to broader applicability for coupling various (hetero)aryl halides with N-nucleophiles. rsc.orgacs.org

Role in Oxo- and Dioxo-Molybdenum Catalysis

This compound and its derivatives react with molybdenum in its higher oxidation states, particularly Mo(VI), to form a variety of oxo- and dioxo-molybdenum complexes. beilstein-journals.orgnih.gov The nature of the resulting complex is highly dependent on the experimental conditions, such as the pH of the solution and the ligand-to-metal ratio. beilstein-journals.org

Research has shown that the reaction between an ethanolic solution of α-benzoin oxime and an aqueous solution of molybdenum(VI) can lead to several distinct products:

A monomeric coordination complex with the formula [MoO₂(HL₁)₂]·H₂O, where HL₁ represents the singly deprotonated this compound ligand. beilstein-journals.orgnih.gov

A dimeric coordination complex, [Mo₂O₅(HL²)₂(L²)₂]·H₂O, where L² is the deprotonated and oxidized form of α-benzoin oxime. beilstein-journals.org

Another dimeric complex, [Mo₂O₅(L²)₂(HL³)₂], where HL³ is the hydrolyzed form of α-benzoin oxime (benzoin). beilstein-journals.org

These dioxomolybdenum(VI) complexes are of significant interest as they can serve as models for the active sites of certain molybdoenzymes. nih.gov Furthermore, dioxomolybdenum complexes are known catalysts for oxygen atom transfer (OAT) reactions, such as the epoxidation of olefins and the oxidation of phosphines. rsc.orgsioc-journal.cn The coordination of ligands like this compound to the molybdenum center modulates its electronic properties and reactivity. rsc.org While the direct catalytic application of these specific this compound-molybdenum complexes is an area for further exploration, their formation underscores the potential of this compound as a versatile ligand for designing molybdenum-based catalysts for selective oxidation processes.

Biological and Pharmacological Research on Benzoin Oxime and Its Derivatives

Neuroprotective Potentials and Mechanistic Exploration

Recent studies have highlighted the neuroprotective potential of benzoin (B196080) oxime and its derivatives. Research indicates that chronic administration of cholesterol oximes can lead to an improvement in transcriptome alterations associated with neurodegenerative conditions. This suggests a potential therapeutic avenue for diseases like Parkinson's.

A series of 17-oximino-16-substituted steroids were evaluated for their neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. nih.gov The studies, which included behavioral, histopathological, and neuroinflammatory biochemical parameter assessments, showed a significant improvement in cognitive and locomotive dysfunctions. nih.gov In particular, 2-pyridylidene and 4-pyridylidene substituted steroids demonstrated the most significant neuroprotective efficacy. nih.gov The neuroprotective effects were correlated with strong binding affinities for TNF-α, IL-1β, AChE, and β-secretase, as suggested by in silico molecular docking and simulation studies. nih.gov

Furthermore, some novel oximes have been shown to provide central neuroprotection against nerve agent surrogates. nih.gov These oximes were able to reduce seizure-like behavior and levels of glial fibrillary acidic protein, an indicator of glial scarring, in rats exposed to high levels of organophosphates. nih.gov Certain new oximes, specifically designed to cross the blood-brain barrier, are being investigated for their neuroprotective effects following exposure to nerve agents. anr.fr Additionally, a 3,3-diphenyl-substituted-1,4-benzoxazine derivative has been identified as a potent neuroprotective agent in an animal model of excitotoxic lesions. rsc.org The synthesis of various aminonaphthoquinone derivatives has also been explored for their potential to mitigate cellular damage induced by amyloid-β, a key factor in Alzheimer's disease. nih.gov

Anti-Cancer Activity and Structure-Activity Relationships (SAR)

The anti-cancer properties of benzoin oxime and its derivatives are a major area of investigation. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

Inhibition of PI3Kα Activity

Phosphoinositide 3-kinase α (PI3Kα) is a critical enzyme in cancer cell signaling, and its inhibition is a key strategy in cancer therapy. nih.govsrce.hr Benzoin itself has been identified as a lead PI3Kα inhibitor. nih.govmedchemexpress.com Researchers have synthesized and evaluated a series of 2-oxo-1,2-diphenylethyl benzoate (B1203000) analogs, which are derivatives of benzoin, as potential PI3Kα inhibitors. nih.gov Molecular docking studies have confirmed that these analogs interact with key residues in the PI3Kα binding site, such as Lys802 and Val851. nih.gov Similarly, derivatives of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoates, tailored from the structure of p-anisoin, have also shown suppressive activity against several cancer cell lines. srce.hr Furthermore, certain benzofuran (B130515) derivatives have demonstrated good inhibitory activity against PI3Kα. nih.gov

Induction of Apoptosis and Suppression of VEGF Production

Benzoin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, 2-oxo-1,2-diphenylethyl benzoate analogs were found to induce apoptosis in human colon carcinoma HCT116 cells. nih.gov Phenylimino-1,2-diphenylethanol derivatives, another class of benzoin derivatives, have also been shown to incite apoptosis and inhibit angiogenesis. srce.hr

Vascular Endothelial Growth Factor (VEGF) is a key protein involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The suppression of VEGF production is therefore a crucial aspect of anti-cancer therapy. Some studies have shown that certain compounds can inhibit breast cancer cells through both apoptosis induction and angiogenesis inhibition by reducing VEGF levels. researchgate.net Procaspase Activating Compound-1 (PAC-1) and its derivatives have been found to inhibit angiogenesis by suppressing the VEGF/VEGFR pathway. nih.gov Additionally, new benzoxazole (B165842) derivatives have been identified as potential VEGFR-2 inhibitors and apoptosis inducers. nih.gov

Cytotoxic Effects on Cancer Cell Lines

A wide range of this compound derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For example, some oxime analogs have demonstrated strong antiproliferative activity against seven different human cancer cell lines. science.gov The presence of an oxime group at certain positions in the molecular structure has been found to be crucial for these cytotoxic effects. mdpi.com

Deoxybenzoin (B349326) derivatives have also been investigated for their anti-cancer properties. acs.orgacs.orgnih.gov An oxime analogue of a deoxybenzoin derivative displayed higher potency against HCT116 human colorectal cancer cells than the commonly used chemotherapy drug doxorubicin. acs.orgnih.gov The hydroxy moiety of the oxime derivative was found to be critical for its antiproliferative activity against colon cancer cells. acs.orgacs.orgnih.gov

Furthermore, a novel oxime-containing derivative, 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), has been shown to suppress the growth of myeloid leukemic cells by increasing reactive oxygen species (ROS) levels and inducing cell death. nih.gov Benzochromene derivatives have also exhibited significant cytotoxic activity against several human cancer cell lines, with their cytotoxic effects in breast cancer cells occurring via apoptosis. nih.gov

Modulation of Apoptotic Pathways and Cell Cycle Arrest

This compound derivatives can exert their anti-cancer effects by modulating apoptotic pathways and causing cell cycle arrest. Some compounds have been shown to induce apoptosis in cancer cells by affecting cell cycle arrest and modulating apoptotic pathways. The oxime derivative TFOBO, for instance, promotes apoptosis by modulating ROS and regulating NADPH oxidase activity. nih.gov It increases the levels of Bax/Bcl2, caspase-9, and caspase-3/7 activity while decreasing mitochondrial membrane potential. nih.gov

Benzofuran derivatives have been shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov These derivatives were found to induce both extrinsic and intrinsic apoptosis. nih.gov Similarly, some benzimidazole (B57391) derivatives can induce G2/M phase cell cycle arrest and apoptosis in leukemia cancer cells. nih.gov Chalcone derivatives have also been found to suppress cell viability and induce cell cycle arrest at the G2/M phase, which is associated with the generation of reactive oxygen species. mdpi.com

Antiviral Properties of Oxime Derivatives

In addition to their anti-cancer and neuroprotective activities, oxime derivatives have also been investigated for their antiviral properties. An oleanolic acid derivative, AXX-18, which is isolated from benzoin, has demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1) by inhibiting the expression of viral genes UL8 and UL52. mdpi.com Oxime ethers have also been tested for their antiviral activity, with some derivatives showing good activity against Enterovirus 71. nih.gov Furthermore, O-acylated amidoximes and 1,2,4-oxadiazoles have been reported to have antiviral activity against influenza viruses of the H1N1 and H7N9 subtypes. rsc.org

Anti-Inflammatory Effects

The oxime functional group has been a subject of interest in the development of new therapeutic agents, with a number of derivatives exhibiting notable anti-inflammatory properties. nih.gov Research has indicated that the anti-inflammatory activity of certain oximes can be comparable to that of standard anti-inflammatory drugs like indomethacin (B1671933) and dexamethasone. nih.gov

Investigations into this compound and its related structures have revealed specific mechanisms for their anti-inflammatory potential. For instance, derivatives of benzophenone (B1666685) oxime have been shown to inhibit secretory phospholipase A2 (PLA2), an enzyme that plays a key role in inflammatory processes. The inhibition of this enzyme suggests a potential application for these compounds in treating various inflammatory diseases. Additionally, derivatives of deoxythis compound have been specifically noted for their potential in anti-inflammatory contexts, highlighting this particular chemical scaffold as a promising area for further research. The broader benzoin structure itself is thought to possess anti-inflammatory characteristics, which may be attributable to the presence of specific benzoic acid derivatives. smolecule.com

Enzyme Inhibition and Antioxidant Activities

The structural features of this compound, particularly its hydroxyl and oxime moieties, suggest a capacity for a range of biological activities, including enzyme inhibition and antioxidant effects. ontosight.ai

Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of several key enzymes. Research into deoxythis compound derivatives has demonstrated their efficacy as xanthine (B1682287) oxidase (XOD) inhibitors. This enzyme is involved in the production of uric acid, making these compounds potential therapeutic agents for managing conditions like gout. In a separate line of research, a series of nature-inspired (E)-benzaldehyde O-benzyl oxime derivatives were developed as inhibitors of aldose reductase (ALR2). nih.gov This enzyme is implicated in the cellular toxicity associated with diabetic hyperglycemia, and its inhibition is a key strategy for preventing diabetic complications. nih.gov

A broader study evaluating methoxy (B1213986) benzoin derivatives found that they exhibited inhibitory activity against a range of enzymes. acgpubs.org The findings from this research are summarized in the table below.

Table 1: Enzyme Inhibition by Methoxy Benzoin Derivatives

Target Enzyme Activity Level Reference Compound(s)
α-Amylase Similar to standard Compounds 1, 14, 19, 28
α-Glucosidase Similar to standard Compounds 15, 19
Tyrosinase Similar to standard Compounds 2, 4, 14, 18, 25, 26
Acetylcholinesterase (AChE) Similar to standard Compounds 2, 7, 23
Butyrylcholinesterase (BChE) Similar to standard Compounds 7, 13

Data sourced from a study on methoxy benzoin/benzil (B1666583)/stilbenoid derivatives. acgpubs.org

Antioxidant Activities

This compound derivatives have demonstrated significant potential as antioxidants. Their chemical structure enables them to act as free radical scavengers, which can help prevent oxidative stress-related damage. eurekaselect.com Studies have shown that specific derivatives can exhibit stronger antioxidant activity than some traditional antioxidants.

The antioxidant capacity of certain this compound derivatives has been confirmed through multiple analytical methods. In one study, a 2-oxime-1-hydroxy, 1-[2-chlorophenyl]-2-[4'- methoxyphenyl] ethane (B1197151) derivative was synthesized and evaluated. eurekaselect.com The results from various assays confirmed that the synthesized compounds serve as effective free radical inhibitors and scavengers. eurekaselect.com Another study found that within a group of related compounds, benzoin derivatives were the most effective antioxidants, an effect attributed to the presence of a free hydroxyl group at the benzylic position. acgpubs.org

Table 2: Antioxidant Assays Used to Evaluate this compound Derivatives

Assay Method Purpose
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures free radical scavenging ability. eurekaselect.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay Evaluates the scavenging of radical cations. eurekaselect.com
Hydrogen Peroxide (H₂O₂) Radical Scavenging Assay Determines the ability to neutralize hydrogen peroxide. eurekaselect.com
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the reduction of ferric iron to ferrous iron. eurekaselect.com

Assays reported in a study on the antioxidant activity of benzoin derivatives. eurekaselect.com

Interactions with Biological Macromolecules

The therapeutic potential of this compound is rooted in its ability to interact with various biological macromolecules. ontosight.ai Its chemical structure allows for binding to different biological targets, making it a molecule of significant pharmacological interest. A primary example of this interaction is the binding of this compound derivatives to the active sites of enzymes, leading to their inhibition. This has been observed in the inhibition of enzymes such as xanthine oxidase, aldose reductase, and various hydrolases. nih.govacgpubs.org

Furthermore, some oxime derivatives, specifically oxime amides, have been explored as novel zinc-binding groups within histone deacetylase (HDAC) inhibitors. science.gov This demonstrates a targeted interaction with the metallic cofactor in an enzyme's catalytic site. The ability of α-benzoin oxime to act as a chelating agent for metal ions like copper is a well-established property, further illustrating its capacity for specific molecular interactions. mdpi.com The most critical interaction in a therapeutic context is the binding of oxime derivatives to acetylcholinesterase, which is central to their function as antidotes for nerve agent poisoning. rsc.orgsrce.hr

Computational Chemistry and Spectroscopic Characterization of Benzoin Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules like benzoin (B196080) oxime. wordpress.comnih.gov DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid-exchange functional combined with the Lee–Yang–Parr correlation functional) method with various basis sets, have been instrumental in providing insights that complement and explain experimental findings. wordpress.comnih.govtandfonline.com

The structural flexibility of benzoin oxime, arising from freely rotating bonds, necessitates a thorough conformational analysis to identify its most stable three-dimensional structure. Computational methods are employed to scan the molecule's potential energy surface to find its various conformers.

A meticulous conformational search for this compound has been performed by rotating the molecule around its flexible bonds. wordpress.com An initial scan using the Molecular Mechanic MMFF method, followed by full geometry optimizations using the DFT B3LYP method with the 6-31G(d,p) basis set, identified seven stable conformers. wordpress.com The calculations determined that "conformer 1" is the most stable, possessing the lowest ground state energy. wordpress.comselcuk.edu.tr The relative energies and dipole moments of these conformers were calculated to understand their stability and polarity. wordpress.com

Table 1: Calculated Energies and Dipole Moments of this compound Conformers

Conformer Ground State Energy (Hartree) Relative Energy (kcal/mol) Dipole Moment (Debye)
1 -725.32555 0.00 2.12
2 -725.32488 0.42 2.68
3 -725.32454 0.63 1.34
4 -725.32386 1.06 3.51
5 -725.32352 1.27 1.49
6 -725.32298 1.61 3.53
7 -725.32185 2.32 1.45

Data sourced from a DFT B3LYP/6-31G(d,p) level study. wordpress.com

The optimized molecular structure obtained from these DFT calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the accuracy of the computational model. tandfonline.com For this compound, also referred to as 2-hydroxy-2-phenyl acetophenone (B1666503) oxime (2H2PAO), the geometrical parameters calculated at the B3LYP/6-31G(d,p) level show good correlation with experimental XRD data. tandfonline.com

DFT calculations are highly effective in predicting various spectroscopic properties, providing a theoretical basis for interpreting experimental spectra. researchgate.net

Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational frequencies for this compound have been calculated using the B3LYP method. tandfonline.com A detailed interpretation of the experimental FT-IR and FT-Raman spectra is made possible by comparing them with the calculated frequencies, often aided by Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) analysis. tandfonline.com For instance, in oximes, the O-H stretching band is sensitive to hydrogen bonding. tandfonline.com In the this compound molecule, a strong O-H stretching band is observed at 3236 cm⁻¹ in the IR spectrum and 3253 cm⁻¹ in the Raman spectrum, which is red-shifted due to strong intermolecular hydrogen bonding. tandfonline.com The hydroxyl group connected to the carbon backbone typically absorbs in the 3250–3500 cm⁻¹ range. tandfonline.com

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental FT-IR Experimental FT-Raman Calculated (B3LYP)
O-H Stretch 3236 3253 -
C=N Stretch - - ~1640 (Predicted)

Data sourced from a study on 2-hydroxy-2-phenyl acetophenone oxime. tandfonline.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. tandfonline.com These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra. For this compound, the calculated electronic (UV-vis) and photoluminescence spectra can be correlated with the experimental spectra to understand its photo-excitation behavior. tandfonline.comresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) indicates that the absorption bands primarily originate from π–π* transitions. researchgate.net

NMR Chemical Shifts: DFT is also used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The theoretical chemical shifts for this compound have been computed and show good agreement with experimental values. tandfonline.com For example, the computed chemical shifts for the oxime carbon atoms (C=N and C-OH) at 158.42 ppm and 72.54 ppm (using the B3LYP method) align well with the experimental values of 158.96 ppm and 75.58 ppm, respectively. tandfonline.com The chemical shifts for the aromatic protons are observed experimentally in the range of 5.59-7.32 ppm, which is also supported by theoretical calculations. tandfonline.com

This compound and its derivatives are important as ligands in catalysis. DFT simulations are a crucial tool for understanding and predicting how these ligands interact with metal centers in catalysts. catalysis.blog These computational models can predict the binding energies of this compound with various transition metals, providing insight into the stability and reactivity of the resulting metal complexes. catalysis.blog By calculating the potential energy surfaces, DFT helps identify the most favorable active sites on a catalyst for a given reaction. catalysis.blog This information is vital for designing more efficient catalysts for applications such as C-N coupling reactions, where this compound acts as a chelating ligand.

DFT calculations are instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. dntb.gov.ua By modeling the potential energy surface, researchers can identify intermediates, transition states, and the associated activation energies for each step of a reaction pathway. dntb.gov.uaresearchgate.net This allows for a deep understanding of reaction kinetics and selectivity. For example, DFT can be used to model the transition states in reactions like the Beckmann rearrangement, where this compound is a precursor. It can also be applied to explore the competing pathways in more complex processes, such as N-heterocyclic carbene (NHC)-catalyzed reactions where hydroacylation and aza-benzoin reaction pathways may compete. science.gov These simulations provide valuable insights that can guide the optimization of reaction conditions to favor a desired product. science.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. sld.cu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter calculated using DFT. tandfonline.com

For this compound, the HOMO is the orbital with the capacity to donate electrons, while the LUMO has the capacity to accept them. sld.cu A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity, strong polarizability, and potential for nonlinear optical (NLO) activity. tandfonline.com The calculated energy gap for this compound (2H2PAO) is 5.430 eV, which suggests it possesses prospective NLO behavior. tandfonline.com This ease of excitation facilitates intramolecular charge transfer (ICT) from electron-donating parts of the molecule to electron-accepting parts, a key feature for NLO materials. tandfonline.comdergipark.org.tr

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
E(HOMO) -6.55
E(LUMO) -1.12
Energy Gap (ΔE) 5.43

Data calculated at the B3LYP/6-31G(d,p) level of theory. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. tandfonline.com It is calculated using DFT and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. tandfonline.comniscpr.res.in

The MEP map uses a color scale to denote different potential values on the molecule's surface. niscpr.res.in

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. niscpr.res.in

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. niscpr.res.in

Green regions show neutral or near-zero potential. niscpr.res.in

For this compound, the MEP analysis reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms, identifying them as the most reactive sites for electrophilic interactions. tandfonline.comresearchgate.net The positive potential is located around the hydrogen atoms, particularly the hydroxyl protons, making them sites for nucleophilic interactions. researchgate.net The total electron density for the this compound crystal has been calculated to be between -6.106e⁻² (red) and 6.106e⁻² (blue). tandfonline.com

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are crucial for elucidating the molecular structure and behavior of this compound. Techniques such as FT-IR, Raman, NMR, and UV-Visible spectroscopy provide complementary information about the molecule's vibrational modes, nuclear and electronic environments, and electronic transitions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers significant insights into the functional groups present in this compound.

In the FT-IR spectrum of α-benzoin oxime, a strong absorption band characteristic of the oxime's O-H group is observed in the range of 3100 to 3300 cm⁻¹. researchgate.net Another key feature is the absorption peak at 1635 cm⁻¹, which corresponds to the C=N stretching vibration, a defining characteristic of an oxime. researchgate.net Further analysis reveals a peak at 1532 cm⁻¹ due to C-H-N vibrations, a C-O stretching vibration at 1726 cm⁻¹, and a C-H stretching peak at 1219 cm⁻¹. zenodo.org The degradation of this compound when exposed to radiation can be monitored by changes in the FT-IR spectrum, such as the appearance of a strong, broad OH absorbance around 3394 cm⁻¹, indicative of benzoin formation. osti.gov

Raman spectroscopy provides complementary vibrational data. While metal oxides, which are often studied in crystalline form, have spectra corresponding to atomic motions in a lattice, organic molecules like this compound exhibit bands related to specific functional groups. spectroscopyonline.com

Interactive Data Table: FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)AssignmentReference
3100-3300O-H stretch (oxime) researchgate.net
1726C-O stretch zenodo.org
1635C=N stretch (oxime) researchgate.net
1532C-H-N vibration zenodo.org
1219C-H stretch zenodo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Chemical Shifts)

NMR spectroscopy is a powerful tool for determining the carbon and proton framework of this compound.

¹H NMR: The proton NMR spectrum of α-benzoin oxime displays signals for both aromatic and hydroxyl protons. zenodo.org Signals have been reported at 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, and 9.5 ppm. zenodo.org Another study observed the aromatic proton chemical shifts in the region of 5.59-7.32 ppm. tandfonline.com

¹³C NMR: The carbon NMR spectrum of α-benzoin oxime shows several distinct signals. zenodo.org Reported chemical shifts include values at 53, 113, 115, 122, 129, 143, 156, 157, and 162 ppm. zenodo.org The oxime carbon atom (C=N) and the carbon bearing the hydroxyl group (C-OH) are key indicators. tandfonline.com For instance, the computed chemical shift values for the oxime carbon and the hydroxy carbon have been reported to be in good agreement with experimental values of 158.96 and 75.58 ppm, respectively. tandfonline.com The aromatic carbons typically appear in the range of 125.97–130.73 ppm. tandfonline.com

Interactive Data Table: NMR Chemical Shifts for this compound

NucleusChemical Shift (ppm)Reference
¹H3.7, 6.8, 7.1, 7.3, 7.8, 8.5, 9.5 zenodo.org
¹H (aromatic)5.59-7.32 tandfonline.com
¹³C53, 113, 115, 122, 129, 143, 156, 157, 162 zenodo.org
¹³C (aromatic)125.97-130.73 tandfonline.com
¹³C (oxime C=N)158.96 tandfonline.com
¹³C (hydroxy C-OH)75.58 tandfonline.com

UV-Visible Spectrophotometry for Electronic Transitions

UV-Visible spectrophotometry reveals information about the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of outer electrons, primarily π, σ, and n electrons. shu.ac.uk

The UV-Visible spectrum of synthesized α-benzoin oxime shows a sharp peak at approximately 250 nm, which is attributed to a π-π* transition. zenodo.org Another peak is observed at 330 nm, corresponding to the chromophores within the molecule. zenodo.org These transitions, particularly n → π* and π → π*, are characteristic of unsaturated groups like the C=N bond in this compound. shu.ac.ukelte.hu

Interactive Data Table: UV-Visible Absorption Maxima for this compound

Wavelength (λmax)TransitionReference
~250 nmπ-π* zenodo.org
330 nmChromophore absorption zenodo.org

Electron Paramagnetic Resonance (EPR) Studies of Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals. bruker.com When α-benzoin oxime is subjected to gamma irradiation, paramagnetic radical species are formed, which can be identified and characterized by EPR. wordpress.com

Studies on irradiated single crystals of α-benzoin oxime have identified the formation of iminoxy radicals of the type R₁R₂(C=NO•). wordpress.com The unpaired electron in these radicals is primarily located on the nitrogen and oxygen atoms of the N-O group, classifying them as σ-type radicals. wordpress.com The analysis of the EPR spectra, including the g-values and hyperfine coupling constants, allows for the determination of the radical structures. wordpress.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to model possible radical structures and calculate their EPR parameters, which are then compared with experimental data for confirmation. wordpress.comresearchgate.net

Quantum Chemical Topology and Bonding Analysis

Quantum chemical methods provide a deeper understanding of the electronic structure and bonding in this compound, complementing the experimental data from spectroscopy.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. readthedocs.iofaccts.de It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. researchgate.net

For this compound, NBO analysis has been used to analyze stabilization energies and intramolecular charge transfer. tandfonline.com This analysis helps to understand the delocalization of electron density and the strength of interactions like hydrogen bonds. For example, the influence of an O-H···N hydrogen bond can be supported by NBO analysis, showing its effect on the deshielding of certain carbon atoms in the ¹³C NMR spectrum. tandfonline.com The method evaluates donor-acceptor interactions using a second-order Fock matrix, which quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net This provides insight into the relative strength of various bonding and non-bonding interactions within the molecular structure. tandfonline.comcore.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM/AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a framework for analyzing the electron density distribution in a molecule to characterize chemical bonding. tandfonline.comwiley-vch.de This analysis identifies critical points in the electron density, ρ(r), where the gradient of the electron density is zero. researchgate.net These points are used to define atoms within a molecule and to characterize the nature of the interactions between them. wiley-vch.de

In the case of this compound, QTAIM analysis has been employed to investigate intramolecular and intermolecular hydrogen bonds. tandfonline.com The topological parameters at the bond critical points (BCPs), such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), the kinetic electron energy density (g), and the potential electron energy density (v), are key to understanding the strength and nature of these interactions. tandfonline.com

A significant finding from the QTAIM analysis of this compound is the characterization of the intermolecular hydrogen bond O₃–H₁₉⋯N₁. tandfonline.com The presence of a bond critical point between the donor (O₃–H₁₉) and the acceptor (N₁) atoms confirms the existence of this hydrogen bond. tandfonline.com The nature of this bond is determined to be strong based on the negative value of the Laplacian of the electron density (∇²ρ(r) < 0) and the negative total energy density (H(r) < 0) at the BCP. tandfonline.com This finding is consistent with results from other analyses, such as Reduced Density Gradient (RDG) analysis. tandfonline.com

The electron density (ρ) at the BCP is a measure of the bond strength, with higher values indicating stronger bonds. The Laplacian of the electron density (∇²ρ) provides insight into the nature of the interaction. A negative Laplacian (∇²ρ < 0) signifies a region of charge concentration, characteristic of covalent or strong hydrogen bonds, where potential energy dominates. tandfonline.comru.nl Conversely, a positive Laplacian (∇²ρ > 0) indicates charge depletion, typical of closed-shell interactions like van der Waals forces, where kinetic energy is dominant. tandfonline.comru.nl

The analysis of this compound also reveals the presence of an intramolecular hydrogen bond, C₁₇–H₁₈⋯O₃. tandfonline.com This interaction, along with the intermolecular hydrogen bonds, plays a crucial role in stabilizing the molecular structure. tandfonline.com

Table 1: Topological Parameters from QTAIM Analysis for Intermolecular Interactions in this compound

Interactionρ (a.u.)∇²ρ (a.u.)H(r) (a.u.)
O₃–H₁₉⋯N₁Data not available in search results< 0< 0
C₁₇–H₁₈⋯O₃Data not available in search resultsData not available in search resultsData not available in search results

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. tandfonline.com It partitions the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) is greater than that of all other molecules. The resulting Hirshfeld surface for a molecule encloses this space.

For this compound, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H⋯H (58.4%) and H⋯C/C⋯H (26.4%) contacts. researchgate.netiucr.org This indicates that hydrogen bonding and van der Waals interactions are the dominant forces in the crystal packing. researchgate.netiucr.org The analysis also identifies π–π stacking interactions between inversion-related phenyl rings, with a centroid–centroid distance of 3.904 (3) Å, and weak C—H⋯π interactions. iucr.org

The Hirshfeld surface can be mapped with various properties, such as dnorm, which is a normalized contact distance. Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. tandfonline.com In this compound, intense red spots on the dnorm surface confirm the presence of strong O₃–H₁₉⋯N₁ hydrogen bonding. tandfonline.com

2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different intermolecular contacts. researchgate.net These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) and outside the surface (de).

The fingerprint plot for this compound shows that H⋯H interactions are the most frequent, contributing 58.4% to the total Hirshfeld surface area. tandfonline.com The second most prominent interactions are C⋯H/H⋯C contacts, which account for 26.3% of the surface area. tandfonline.com These contacts are associated with the C₁₇–H₁₈⋯O₃ hyperconjugative interaction. tandfonline.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypePercentage Contribution
H···H58.4% tandfonline.comresearchgate.netiucr.org
C···H/H···C26.4% researchgate.netiucr.org
Other ContactsData not available in search results

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions in real space. tandfonline.com It is based on the electron density (ρ) and its first derivative. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net

This analysis allows for the distinction between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ and appear as blue regions in the RDG isosurface. researchgate.net

Weak interactions (e.g., van der Waals forces): Characterized by values of sign(λ₂)ρ close to zero and are represented by green regions.

Strong repulsive interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ and appear as red regions. researchgate.net

In this compound, RDG analysis has been used to confirm the presence of both strong intermolecular O₃–H₁₉⋯N₁ hydrogen bonding and weaker intramolecular C₁₇–H₁₈⋯O₃ interactions, which supports the findings from QTAIM and Hirshfeld surface analyses. tandfonline.com

Specialized Applications and Environmental Considerations

Corrosion Inhibition Mechanisms on Metal Surfaces

Benzoin (B196080) oxime is recognized as an effective corrosion inhibitor for various metals, including copper and mild steel. researchgate.netzenodo.orgcapes.gov.br Its protective action is primarily attributed to its ability to adsorb onto the metal surface, forming a barrier that hinders the interaction between the metal and corrosive agents. researchgate.netzenodo.org This adsorption can occur through physical and chemical interactions.

The mechanism of inhibition involves the formation of a complex between the benzoin oxime molecule and the metal ions on the surface. For instance, in the case of copper, a polymeric Cu(II)-inhibitor complex has been identified, which covers the copper surface and provides strong corrosion inhibition. capes.gov.br The benzene (B151609) ring, oxime group, and oxygen atom within the this compound structure are key to its chemical reactivity and facilitate its strong adsorption onto the metal. researchgate.net This creates a hydrophobic protective film, repelling aqueous corrosive solutions. researchgate.net

Studies have shown that this compound acts as a mixed-type inhibitor, meaning it slows down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net The effectiveness of the inhibition is often dependent on the concentration of the inhibitor and the temperature of the environment. zenodo.org For example, research on mild steel in a sulfuric acid medium showed that the inhibition efficiency increased with higher concentrations of this compound. zenodo.org

Table 1: Corrosion Inhibition Properties of this compound

Metal Corrosive Medium Inhibition Mechanism Key Findings
Copper Neutral aqueous NaCl solutions Formation of a polymeric Cu(II)-inhibitor complex, adsorption Acts as a mixed-type inhibitor, forming a protective surface film. researchgate.netcapes.gov.br

Role in Ore Dressing and Industrial Sequestration

In the field of mineral processing, a process known as ore dressing is used to concentrate valuable minerals from their ores. kahedu.edu.inhhrc.ac.in this compound has found a niche application in this area, particularly in the flotation of certain minerals. Flotation is a process that separates minerals based on their surface hydrophobicity.

This compound can be used as a collector or an activator in the flotation of specific minerals. For example, it has been investigated as a novel and efficient collector for the selective flotation of ilmenite (B1198559) from diopside. x-mol.netx-mol.netustb.edu.cn In this role, it selectively adsorbs onto the surface of the ilmenite particles, increasing their hydrophobicity and allowing them to attach to air bubbles and be floated away from the unwanted gangue minerals. x-mol.net The coordination bonds between the C–O and C=N–OH groups in this compound and the Fe(II) ions on the ilmenite surface are believed to facilitate this selective adsorption. x-mol.net

Furthermore, this compound has been used in conjunction with other reagents to activate the flotation of copper silicate (B1173343) minerals like chrysocolla. kyoto-u.ac.jprsc.org The addition of this compound can enhance the adsorption of other collectors, such as amyl xanthate, onto the mineral surface, thereby improving its floatability. kyoto-u.ac.jp The optimal pH for this process is typically in the weakly acidic to neutral range. x-mol.netkyoto-u.ac.jp

The sequestration properties of this compound, stemming from its ability to form stable complexes with metal ions, are also relevant in industrial processes where the removal or separation of specific metals is required.

Table 2: this compound in Ore Flotation

Mineral Role of this compound Key Findings
Ilmenite Collector Selectively adsorbs on ilmenite, enhancing hydrophobicity for flotation. x-mol.net

Environmental Monitoring of Heavy Metal Contamination

The presence of heavy metals in the environment is a significant concern due to their toxicity. wright.edunih.gov this compound's capacity to form complexes with various metal ions makes it a valuable tool for the environmental monitoring of heavy metal contamination. researchgate.net

One of the primary applications is in the preconcentration and separation of heavy metal ions from environmental samples, such as water, before their determination by analytical instruments. rsc.org This is often necessary because the concentration of heavy metals in these samples can be too low for direct measurement. This compound can be immobilized on a solid support, such as a chelating resin, to create a material that can selectively capture specific metal ions from a large volume of water. rsc.org For instance, a resin functionalized with α-benzoin oxime has been successfully used for the speciation and determination of chromium in industrial water samples. rsc.org

This method has also been applied for the removal of lead(II), cadmium(II), cobalt(II), and chromium(III) from water samples with high recovery rates. In another approach, a microextraction procedure using a deep eutectic solvent containing α-benzoin oxime was developed for the separation and preconcentration of lead(II) from water and food samples. nih.gov

Furthermore, this compound can be used as a spectrophotometric reagent for the determination of certain metal ions. For example, it forms a colored complex with nickel(II), allowing for its quantification in various samples. These applications are crucial for assessing the extent of heavy metal pollution and ensuring the safety of our water resources. wright.edunih.gov

Table 3: Application of this compound in Heavy Metal Analysis

Metal Ion Sample Type Method Purpose
Chromium(III) Industrial Water Solid Phase Extraction with functionalized resin Speciation and determination. rsc.org
Lead(II) Water, Food Extracts Deep Eutectic Solvent Microextraction Separation and preconcentration. nih.gov
Nickel(II) Various Samples Spectrophotometry Quantification.

Q & A

Q. What are the standard synthetic protocols for benzoin oxime, and how can purity be validated?

this compound is typically synthesized by reacting benzoin with hydroxylamine hydrochloride under reflux in a solvent like rectified spirit. The hydroxylamine solution is first neutralized with sodium hydroxide to release free hydroxylamine. After refluxing, the product is precipitated by adding water, cooled, filtered, and recrystallized using ethanol . Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis (reported as 151°C) . For rigorous validation, advanced techniques such as NMR or HPLC can supplement these methods.

Q. How should researchers purify and characterize this compound isomers?

The two isomers of this compound (α/anti and β/syn) are separated via selective crystallization. The α-form crystallizes from benzene as prisms (mp 151–152°C), while the β-form is isolated from ether (mp 99°C after ether removal) . Solubility differences in solvents like ethanol or aqueous ammonium hydroxide can aid separation. Characterization should include melting point analysis, IR spectroscopy for oxime group identification (C=N–OH stretch at ~3200–3300 cm⁻¹), and X-ray crystallography for structural confirmation .

Q. What methods are recommended for detecting metal ions using this compound?

this compound (α-form) is a selective chelating agent for Cu²⁺, Mo, and W. Gravimetric determination involves precipitating the metal-oxime complex at pH 5–6, followed by filtration and drying . For Cu²⁺, the reaction forms a greenish-blue complex detectable via UV-Vis spectroscopy (λmax ~600 nm). Interference from Fe³⁺ or Ni²⁺ can be minimized using masking agents like EDTA .

Advanced Research Questions

Q. How can cis-trans isomerism in this compound be selectively controlled during synthesis?

Isomer selectivity depends on reaction conditions. Green synthesis methods using ethanol-water mixtures and controlled pH (e.g., pH 8–9) favor the α-form, while polar aprotic solvents like DMF stabilize the β-form . Temperature modulation (e.g., ice-bath cooling) during precipitation further enhances isomer separation. Advanced techniques like chiral HPLC or circular dichroism (CD) can quantify isomer ratios .

Q. What catalytic applications exist for this compound in organic transformations?

this compound derivatives are used in catalytic hydrogenation. For example, hydrogenating this compound with Raney Ni or Pd/C produces 1,2-diphenyl-2-aminoethanol, yielding diastereomeric mixtures (erythro and threo forms). Reaction conditions (H₂ pressure, solvent polarity) influence stereoselectivity . Additionally, this compound-modified graphite electrodes enable trace metal detection in electrochemical sensors .

Q. How do solvent and pH affect the stability of this compound-metal complexes?

Metal complexes of this compound are pH-dependent. Cu²⁺ complexes are stable in weakly acidic to neutral conditions (pH 4–7), while Mo and W complexes require higher pH (8–10). Solvents like ethanol or DMSO enhance complex solubility but may reduce selectivity. Stability constants (log β) can be determined via potentiometric titrations .

Q. What green chemistry approaches improve this compound synthesis?

Solvent-free mechanochemical synthesis or aqueous-phase reactions reduce environmental impact. For example, substituting rectified spirit with ionic liquids (e.g., [BMIM][BF₄]) enhances reaction efficiency and reduces waste . Microwave-assisted synthesis can also shorten reaction times from hours to minutes .

Q. How can computational methods predict this compound’s physical properties?

Computational tools like Gaussian or COSMO-RS calculate thermodynamic properties (e.g., formation enthalpy, logP) . Molecular dynamics simulations model solubility behavior in mixed solvents, aiding in solvent selection for crystallization .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

this compound is light-sensitive; store in amber vials at 2–8°C. While not classified as hazardous, avoid inhalation/contact using PPE (gloves, goggles). Decomposes at high temperatures, releasing NOx—work under fume hoods .

Q. How do this compound’s analytical applications compare to other oxime reagents?

Unlike dimethylglyoxime (specific for Ni²⁺), this compound offers broader metal selectivity (Cu²⁺, Mo, W) but requires pH optimization. Its lower solubility in water compared to furoin oxime makes it preferable for gravimetric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.